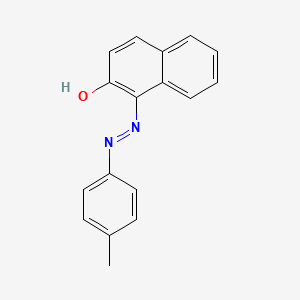

1-((4-Methylphenyl)azo)-2-naphthalenol

Descripción

Significance of Azo Chromophores in Chemical Science

Azo compounds are defined by the presence of one or more azo groups (–N=N–), which act as a chromophore, the part of a molecule responsible for its color. chemistrystudent.comwikipedia.org The color arises because the extended system of delocalized π-electrons in the molecule lowers the energy gap between the ground and excited electronic states, allowing for the absorption of light in the visible region of the electromagnetic spectrum. chemistrystudent.com The specific color of an azo dye is influenced by the nature of the aromatic rings and any auxochromes (color-intensifying groups) attached to them. wikipedia.org

The significance of azo chromophores extends far beyond their coloring properties. They are integral to a wide array of applications, including:

Dyes and Pigments: Azo compounds constitute the largest class of synthetic dyes used in the textile, leather, paper, and food industries due to their versatile color range, ease of synthesis, and good fastness properties. jchemrev.comjchemrev.com

Analytical Chemistry: Some azo dyes function as pH indicators, changing color in response to varying hydrogen ion concentrations. steemit.com

Advanced Materials: Azo compounds are investigated for their potential in nonlinear optics, optical data storage, and liquid crystal displays. mdpi.com

Biological and Medicinal Chemistry: Certain azo compounds have been developed as drugs, such as the urinary tract analgesic phenazopyridine and the anti-inflammatory drug sulfasalazine. nih.gov Many also exhibit antimicrobial and anthelminthic properties. nih.gov

Overview of Naphtholic Azo Compounds

Naphtholic azo compounds are a subclass of azo dyes that contain a naphthol group as one of the aromatic systems attached to the azo linkage. The synthesis of these compounds typically involves a diazotization-coupling reaction. ijpsjournal.com In this process, a primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then undergoes an electrophilic substitution reaction with a coupling agent, in this case, a naphthol derivative. ijpsjournal.comnih.gov 2-naphthol (B1666908) is a common coupling component in the synthesis of these dyes. researchgate.net

The position of the azo group on the naphthol ring and the nature of the substituents on both aromatic rings significantly influence the final properties of the dye, including its color, solubility, and affinity for different substrates. jchemrev.com Naphtholic azo dyes are known for their bright, intense colors, particularly in the red and orange regions of the spectrum. researchgate.net They are widely used as dyes for various materials and as pigments in paints and printing inks. jchemrev.comjchemrev.com Furthermore, the chelation of metal ions by some naphtholic azo dyes makes them useful as analytical reagents. jchemrev.com

Scope of the Academic Review for 1-((4-Methylphenyl)azo)-2-naphthalenol

This academic review focuses exclusively on the chemical compound this compound. The scope of this review encompasses the fundamental chemical and physical properties of this molecule, including its synthesis and characterization through various spectroscopic and analytical techniques. Detailed research findings from the scientific literature will be presented to provide a comprehensive understanding of its molecular structure and properties.

A key aspect of this review is the presentation of data in a clear and accessible format, including interactive data tables. This will allow for a thorough examination of the compound's key identifiers, properties, and structural parameters. The synthesis of this compound is typically achieved through the diazotization of p-toluidine (B81030) followed by coupling with 2-naphthol. nih.gov Research into this specific molecule has also explored its biological activities, such as its antibacterial properties, which will be discussed to highlight the potential applications beyond its role as a dye. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound, based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O | researchgate.net |

| Molecular Weight | 262.30 g/mol | researchgate.net |

| IUPAC Name | 1-[(4-methylphenyl)diazenyl]naphthalen-2-ol | researchgate.net |

| CAS Number | 6756-41-8 | researchgate.net |

| Appearance | Red product | nih.gov |

| Melting Point | Not explicitly stated in the search results | |

| Solubility | Recrystallized from ethanol (B145695) | nih.gov |

| XLogP3 | 4.5 | researchgate.net |

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the characterization of chemical compounds. The data below for this compound has been compiled from various sources.

| Spectroscopic Data | Observed Peaks/Signals | Source |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3520-3380 (Ar-OH), 3060-3020 (Stretching C-H), 2926 (CH₃), 1632 (C=C), 1450 (N=N) | nih.gov |

| UV-Visible Spectroscopy | The absorption pattern is influenced by solvent polarity, with shifts observed in polar and non-polar solvents. | |

| ¹³C NMR Spectroscopy | Data available but specific shifts not detailed in the provided search results. | researchgate.net |

| Mass Spectrometry (GC-MS) | Key fragments observed, with a molecular ion peak at m/z 262. | researchgate.net |

Crystallographic Data of this compound

The crystal structure of this compound provides valuable insights into its three-dimensional arrangement.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 1 21/c 1 | researchgate.net |

| Unit Cell Dimensions | a = 13.6740 Å, b = 13.8000 Å, c = 7.1430 Å, α = 90.00°, β = 95.752°, γ = 90.00° | researchgate.net |

| Z | 4 | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-methylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-19-17-15-5-3-2-4-13(15)8-11-16(17)20/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZUIEHTNMQCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031796, DTXSID001216547 | |

| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6756-41-8, 64022-28-2 | |

| Record name | 1-(4-Tolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006756418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-TOLYLAZO)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35H0V3D0KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical Diazotization and Azo Coupling Reactions

The traditional and most common method for synthesizing 1-((4-methylphenyl)azo)-2-naphthalenol involves a two-step process. The first step is the diazotization of a primary aromatic amine, p-toluidine (B81030), followed by the electrophilic coupling of the resulting diazonium salt with an activated aromatic compound, 2-naphthol (B1666908) (beta-naphthol). byjus.com

Diazotization: p-toluidine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the 4-methylbenzenediazonium chloride salt. researchgate.netbyjus.com Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt. ijpsjournal.comscribd.com

Azo Coupling: The diazonium salt solution is then added to a solution of 2-naphthol, typically dissolved in an alkaline medium such as 10% sodium hydroxide (B78521) solution. researchgate.netijpsjournal.com The alkaline conditions deprotonate the hydroxyl group of 2-naphthol, forming the more reactive naphthoxide ion, which then undergoes an electrophilic aromatic substitution reaction with the diazonium salt to yield the final product, this compound, which often precipitates from the solution as a colored solid. ijpsjournal.comscribd.com

Mechanism and Reaction Kinetics

The synthesis is a classic example of an electrophilic aromatic substitution.

Diazotization Mechanism: In an acidic medium, sodium nitrite forms nitrous acid (HNO₂), which is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The primary amine (p-toluidine) acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following proton transfers and the elimination of a water molecule, the 4-methylbenzenediazonium ion is formed. chegg.com

Azo Coupling Mechanism: The 4-methylbenzenediazonium cation acts as a weak electrophile. It attacks the electron-rich ring of the coupling component, 2-naphthol. The reaction is facilitated by the presence of the activating hydroxyl (-OH) group on the naphthol ring. The coupling occurs preferentially at the C1 position (alpha-position) of 2-naphthol because it is more electron-rich and leads to the formation of the most stable intermediate carbocation, which is the kinetic product. brainly.com The hydroxyl group directs the substitution to the ortho position, which is the 1-position in this case. 111.68.103 The final step involves the loss of a proton to restore the aromaticity of the naphthalene (B1677914) ring system, resulting in the formation of the stable azo compound. brainly.com

Reaction Kinetics: The kinetics of azo coupling reactions are influenced by the pH of the reaction medium. The rate of reaction is dependent on the concentrations of both the diazonium ion and the coupling component. cdnsciencepub.com Studies on similar systems have shown that the naphtholate or phenoxide ion (formed in alkaline conditions) is significantly more reactive than the neutral naphthol or phenol molecule. cdnsciencepub.comscribd.com For instance, the 2-naphtholate-3,6-disulfonate trianion has been found to react orders of magnitude faster than the corresponding 2-naphthol-3,6-disulfonate dianion. cdnsciencepub.com The reaction often exhibits general base catalysis. researchgate.net

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on several key reaction parameters. Careful control of these parameters is essential to maximize the yield and purity of the product.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0–5 °C | The diazonium salt is unstable and prone to decomposition at higher temperatures, which would lead to the formation of phenols and other byproducts, thus reducing the yield. byjus.comscribd.comcuhk.edu.hk |

| pH (Acidity/Alkalinity) | Diazotization: Strongly acidic (using excess HCl) Coupling: Mildly alkaline (pH 9-10) | Excess acid during diazotization prevents the premature coupling of the diazonium salt with the unreacted amine. scribd.com Alkaline conditions for coupling deprotonate the hydroxyl group of 2-naphthol to form the highly reactive naphthoxide ion, which accelerates the electrophilic substitution. ijpsjournal.comcuhk.edu.hk |

| Concentration of Reactants | Equimolar amounts of amine and nitrite | Using the correct stoichiometry ensures the complete conversion of the primary amine to the diazonium salt. |

| Rate of Addition | Slow, dropwise addition of NaNO₂ during diazotization and diazonium salt during coupling | The diazotization reaction is exothermic; slow addition helps maintain the low temperature required for the stability of the diazonium salt. scribd.com Slow addition during coupling ensures a controlled reaction and prevents side reactions. cuhk.edu.hk |

| Stirring | Efficient and continuous stirring | Ensures homogeneity of the reaction mixture, facilitates heat transfer, and promotes contact between the reactants for a complete reaction. cuhk.edu.hk |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of azo dyes, including this compound. These methods aim to reduce the use of hazardous reagents, simplify experimental procedures, and improve reaction conditions.

One-Pot Synthetic Procedures

One-pot synthesis offers a significant advantage by combining multiple reaction steps into a single procedure, thereby reducing solvent usage, purification steps, and reaction time. A one-pot method for synthesizing azo compounds from β-naphthol and aryl amines has been developed using tert-butyl nitrite (t-BuONO) as the nitrosonium source in dichloromethane (B109758) (DCM) at room temperature. researchgate.netresearchgate.net This approach is notable for proceeding under mild conditions and in the absence of the strong acidic or alkaline additives required in the classical method. researchgate.net The reaction involves mixing the amine (p-toluidine), the coupling agent (2-naphthol), and t-BuONO in a single flask, leading to the formation of the azo dye in good yield. researchgate.netresearchgate.net

Alternative Reagents and Catalytic Systems

The development of alternative reagents and catalysts is a cornerstone of green synthesis. For azo dyes, this has involved replacing traditional liquid acids and bases with solid, reusable catalysts and employing solvent-free reaction conditions.

Solid Acid Catalysts: Heterogeneous solid acid catalysts have been successfully used to facilitate diazotization and coupling reactions under environmentally friendly conditions.

Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H): This catalyst enables the solvent-free synthesis of azo dyes by grinding the aromatic amine and β-naphthol at room temperature. The methodology avoids the need for low temperatures and toxic solvents, and the magnetic catalyst can be easily recovered and reused. rsc.org

Nano silica supported boron trifluoride (nano BF₃·SiO₂): This solid acid allows for the rapid, solvent-free synthesis of azo dyes by grinding aromatic amines, NaNO₂, and 1-naphthol (B170400) at room temperature. The resulting diazonium salts supported on the catalyst show remarkable stability. researchgate.net

Nano-γ-Al₂O₃/Ti(IV): This solid acid reagent has also been used for the solvent-free synthesis of azo dyes from β-naphthol via a grinding method, offering quantitative yields and short reaction times. kashanu.ac.ir

These green methodologies offer several advantages over classical synthesis, as summarized below.

| Method | Key Features | Advantages |

| One-Pot Synthesis (t-BuONO) | Room temperature, no strong acids/bases | Mild conditions, simplified procedure, reduced waste. researchgate.net |

| Grinding with Fe₃O₄@SiO₂-SO₃H | Solvent-free, room temperature | Environmentally friendly, recyclable magnetic catalyst, simple product isolation. rsc.org |

| Grinding with Nano BF₃·SiO₂ | Solvent-free, room temperature, stable diazonium intermediate | Rapid reaction, high conversion, enhanced safety (non-explosive diazonium salts). researchgate.net |

| Grinding with Nano-γ-Al₂O₃/Ti(IV) | Solvent-free, heterogeneous catalyst | High yields, short reaction times, no hazardous solvents. kashanu.ac.ir |

Precursor and Derivative Synthesis Strategies

The synthesis of this compound relies on the availability of its precursors, p-toluidine and 2-naphthol. Strategies for synthesizing derivatives involve modifying these precursors.

Precursor Synthesis: p-Toluidine is industrially produced by the nitration of toluene to yield p-nitrotoluene, followed by the reduction of the nitro group. 2-Naphthol is primarily manufactured from naphthalene via the sulfonation process followed by alkali fusion.

Derivative Synthesis Strategies: The versatile nature of the azo coupling reaction allows for the creation of a vast library of derivatives by systematically altering the diazo and coupling components.

Varying the Diazo Component: Instead of p-toluidine, other substituted primary aromatic amines (e.g., aniline (B41778), nitroanilines, chloroanilines) can be used. This modifies the electronic properties and color of the resulting dye. For example, using p-nitroaniline instead of p-toluidine yields the dye Para Red. chegg.com

Varying the Coupling Component: 2-Naphthol can be replaced with other electron-rich aromatic compounds. Common alternatives include other naphthol derivatives (e.g., 1-naphthol, naphtholsulfonic acids like Schaeffer's acid or R acid), phenols, resorcinol, and aromatic amines. orgsyn.org The position and nature of substituents on the coupling component significantly influence the final product's characteristics.

This modular approach allows for the fine-tuning of the dye's properties, such as color, solubility, and affinity for different substrates.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy (UV-Visible)

The electronic absorption spectrum of azo compounds is generally characterized by two main absorption bands: a high-intensity π–π* transition in the UV region and a lower intensity n–π* transition in the visible range. researchgate.net The extensive conjugation in 1-((4-Methylphenyl)azo)-2-naphthalenol, involving the phenyl and naphthyl ring systems linked by the azo group, is the primary chromophore responsible for its color. scienceworldjournal.org

The UV-Visible spectrum of this compound showcases distinct bands corresponding to specific electronic transitions. The intense band observed in the ultraviolet region is attributed to π–π* transitions within the aromatic rings. researchgate.net A second, characteristic band appears in the visible region, which is a result of π–π* transitions involving the entire conjugated system of the molecule. researchgate.netresearchgate.net A less intense shoulder band, often submerged within the larger π-π* band, can be assigned to the n→π* electronic transition originating from the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and environment. The presence of both electron-donating (e.g., -OH, -CH₃) and electron-withdrawing groups can shift the maximum absorption wavelength (λmax). mdpi.comnih.gov

Solvatochromism describes the change in a substance's color, and hence its UV-Visible absorption spectrum, in response to the polarity of the solvent. The study of this compound in various solvents reveals its solvatochromic behavior. journalcsij.com The direction of the shift in the absorption wavelength (λmax) can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) depending on the nature of the solute-solvent interactions. journalcsij.com

In non-polar solvents, the compound primarily exhibits its inherent electronic transitions. As solvent polarity increases, the absorption bands can shift due to differential stabilization of the ground and excited states. academie-sciences.fr For instance, in polar solvents, the excited state may be more stabilized than the ground state, leading to a bathochromic shift. researchgate.net Linear solvation energy relationships (LSER) have been used to quantify these interactions, considering factors like the solvent's polarizability, hydrogen bond donor (HBD), and hydrogen bond acceptor (HBA) capabilities. journalcsij.com

Table 1: Solvatochromic Data for this compound in Various Solvents

This table is representative of typical solvatochromic shifts for this class of compound, as detailed in studies on its interaction with different solvent polarities. journalcsij.com

| Solvent | Polarity Index | λmax (nm) | Type of Shift |

| Hexane | 0.1 | 460 | Reference |

| Dichloromethane (B109758) | 3.1 | 495 | Bathochromic |

| Acetonitrile | 5.8 | 500 | Bathochromic |

| Ethanol (B145695) | 4.3 | 510 | Bathochromic |

| Methanol | 5.1 | 515 | Bathochromic |

Vibrational Spectroscopy (Infrared and Raman)

The Infrared (IR) spectrum of this compound displays several characteristic absorption bands that confirm its structure. A broad band in the region of 3100-3400 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group. scienceworldjournal.orgnih.gov The stretching vibration of the azo group (-N=N-) usually appears in the 1400-1460 cm⁻¹ region. scienceworldjournal.org This band is a key indicator of the azo linkage. Other significant bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (1500-1600 cm⁻¹).

Table 2: Characteristic Infrared (IR) Vibrational Frequencies

Assignments are based on typical frequency ranges for the specified functional groups in related azo dye structures. scienceworldjournal.orgnih.govacs.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | Stretching | O-H |

| ~3050 | Stretching | Aromatic C-H |

| 1600 - 1500 | Stretching | Aromatic C=C |

| 1460 - 1400 | Stretching | Azo (-N=N-) |

| ~1270 | Bending | O-H |

| ~1200 | Stretching | C-N |

Structural Fingerprinting and Conformational Insights

While IR spectroscopy is excellent for identifying functional groups, Raman spectroscopy can offer complementary information, particularly for the non-polar azo bond and the carbon skeleton, providing a unique "structural fingerprint." For the naphthol portion of the molecule, strong Raman peaks corresponding to C-C and C-O stretching vibrations are expected around 1375 cm⁻¹. researchgate.net The differentiation between 1-naphthyl and 2-naphthyl substitution can also be observed in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete picture of the molecule's vibrational modes and can help in studying the tautomeric equilibrium between the azo and hydrazone forms, as the vibrational frequencies for C=O (hydrazone) and C-O (azo) are distinctly different.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide definitive structural confirmation.

In the ¹H NMR spectrum, the aromatic protons of the methylphenyl and naphthyl rings typically appear as a series of multiplets in the range of δ 6.9–8.5 ppm. nih.govrsc.org The proton of the hydroxyl group (-OH) gives a singlet that can vary in chemical shift depending on solvent and concentration, while the methyl group (-CH₃) protons appear as a distinct singlet further upfield, typically around δ 2.5 ppm. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group (C-O) is of particular interest for studying the azo-hydrazone tautomerism, with its chemical shift being sensitive to the dominant form. researchgate.net Aromatic carbons resonate in the δ 110–160 ppm range. nih.govacs.org The carbon of the methyl group appears at a much higher field (lower δ value). rsc.org

Table 3: Representative NMR Spectroscopic Data

Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are based on data for the title compound and closely related structures. researchgate.netrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹H | 6.9 - 8.5 | Multiplet | Aromatic Protons |

| ¹H | Variable | Singlet | -OH |

| ¹³C | ~21 | Singlet | -CH₃ |

| ¹³C | 110 - 150 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~155 | Singlet | C-O (Naphthol) |

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. While specific spectral data for this compound is not detailed in the reviewed literature, the expected spectrum can be inferred from its constituent parts—a p-methylphenyl group and a 2-naphthalenol moiety—and data from closely related analogues like (E)-1-((4-Isopropylphenyl)diazenyl)naphthalen-2-ol. rsc.org

The anticipated ¹H NMR spectrum in a solvent like CDCl₃ would feature:

A singlet for the methyl (CH₃) protons on the phenyl ring, typically appearing in the upfield region.

A set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the p-substituted phenyl ring and the six protons of the naphthalenol ring system. The p-substituted phenyl ring would show two doublets. The naphthyl protons would exhibit more complex splitting patterns (multiplets and doublets) due to their varied chemical environments.

A highly deshielded singlet for the hydroxyl (-OH) proton, often observed far downfield (e.g., δ > 15 ppm). rsc.org This significant downfield shift is characteristic of a strong intramolecular hydrogen bond, consistent with the known tautomeric equilibrium in such azo dyes. rsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov Based on analogous structures, the spectrum is expected to show 17 distinct signals, corresponding to the 17 carbon atoms in the molecule, unless there is an accidental overlap of signals. rsc.orgnih.gov

Key expected features in the ¹³C NMR spectrum include:

An upfield signal for the methyl carbon.

A series of signals in the aromatic region (approximately δ 110-160 ppm) for the carbons of the phenyl and naphthalenol rings.

Signals for the carbon atoms bonded to nitrogen and oxygen would be located in the more downfield portion of this aromatic region.

The precise chemical shifts are crucial for confirming the substitution pattern and the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For complex molecules, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural assignments.

While specific 2D NMR studies for this compound were not identified in the search, the application of standard techniques would be invaluable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of protons within the tolyl and naphthyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule, such as linking the phenyl ring to the azo group and the azo group to the naphthalenol ring.

Mass Spectrometry for Molecular Structure Validation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₄N₂O, corresponding to a molecular weight of approximately 262.30 g/mol . nih.gov

GC-MS data available through PubChem confirms this, showing a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 262. nih.gov This peak validates the molecular formula. The spectrum also displays significant fragment ions at m/z 143 and 213, which can be rationalized by the cleavage of the molecule, providing further structural confirmation. nih.gov

| m/z Value | Assignment | Significance |

|---|---|---|

| 262 | [C₁₇H₁₄N₂O]⁺ (Molecular Ion) | Confirms the molecular weight and formula. |

| 213 | Fragment Ion | Suggests a specific fragmentation pathway. |

| 143 | Fragment Ion | Likely corresponds to the naphthol fragment, supporting the core structure. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database. nih.gov The study reveals that in the solid state, the molecule exists predominantly in its quinone-hydrazone tautomeric form, more accurately named 1-(4-Methylphenyldiazoniumyl)-2-naphtholate. nih.gov This is a common feature for azo dyes derived from β-naphthol. researchgate.net

The compound crystallizes in the monoclinic space group P 1 2₁/c 1 with four molecules (Z=4) in the unit cell. nih.gov The detailed crystallographic parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 13.6740 |

| b (Å) | 13.8000 |

| c (Å) | 7.1430 |

| α (°) | 90.00 |

| β (°) | 95.752 |

| γ (°) | 90.00 |

| Volume (ų) | 1341.3 |

| Z | 4 |

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules within the crystal lattice is governed by various non-covalent forces. For azo pigments derived from β-naphthol, a common structural motif is the presence of a strong intramolecular hydrogen bond. researchgate.net In the case of the hydrazone tautomer of this compound, this bond forms between the hydrazone proton (N-H) and the naphtholate oxygen atom. This interaction helps to lock the molecule into a nearly planar conformation. researchgate.net

The crystal packing is then dominated by the stacking of these planar molecules into columns. These columns are primarily held together by van der Waals forces. researchgate.net The specific arrangement and the distances between the stacked aromatic rings determine the bulk properties of the material. The study of these intermolecular forces is crucial for understanding the physical properties of the pigment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the structural and electronic properties of azo dyes. Functionals like B3LYP are commonly employed for these calculations, often showing good correlation with experimental data. reddit.com

Theoretical geometry optimization of 1-((4-Methylphenyl)azo)-2-naphthalenol using DFT methods, such as B3LYP with a 6-31G* basis set, has been performed to predict its most stable three-dimensional conformation. researchgate.net These calculations help in determining key structural parameters including bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals that the phenyl and naphthyl rings are largely planar. researchgate.net The C-C bond distances within the phenyl and naphthyl rings are calculated to be in the range of 1.38 to 1.42 Å, which is indicative of aromatic delocalization and is comparable to values found in related structures. researchgate.net The azo bridge (-N=N-) connects the two aromatic systems. The planarity of the molecule is a critical factor influencing its electronic and photophysical properties. Comparison with experimental data from X-ray crystallography of similar molecules confirms that DFT calculations can accurately reproduce the solid-state structure. nih.govresearchgate.net

Table 1: Selected Predicted Geometrical Parameters for Azo Dye Structures from DFT Calculations

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-C (phenyl ring) | 1.3881–1.4068 Å | Bond lengths within the phenyl group, indicating aromatic character. researchgate.net |

| C-C (naphthyl ring) | 1.38–1.42 Å | Bond lengths within the naphthyl group, suggesting delocalization. researchgate.net |

| N=N | ~1.25 Å | Typical bond length for the azo group in similar computed structures. |

| C-N | ~1.43 Å | Bond length between the aromatic carbon and the azo nitrogen. |

Note: The values are representative and based on DFT calculations for similar azo dye structures.

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transition. biomedres.us

DFT calculations are used to determine the energies of these orbitals. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. biomedres.usnih.gov For azo dyes, the HOMO is typically localized on the electron-rich naphthol moiety, while the LUMO is distributed across the azo bridge and the phenyl ring. This distribution facilitates the characteristic π→π* electronic transitions responsible for the dye's color. The introduction of substituents on the phenyl ring can modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic and optical properties of the dye. nih.gov While direct values for this specific molecule are not consistently published, studies on analogous azo dyes show that functionals like B3LYP predict HOMO-LUMO gaps that are reasonable for colored compounds. reddit.com

Table 2: Representative Frontier Orbital Energies for Azo Dyes from DFT Calculations

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.2 to -5.8 eV | Represents the ability to donate an electron. |

| LUMO | -2.5 to -1.5 eV | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ~3.4 to 4.5 eV | Correlates with chemical reactivity and the energy of UV-Vis absorption. reddit.combiomedres.us |

Note: These values are illustrative, based on typical DFT/B3LYP calculations for related organic dyes.

From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to quantify the molecule's reactivity. acs.org

Ionization Potential (IP): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO). acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." biomedres.us

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different dye molecules and predicting their behavior in chemical reactions. ymerdigital.comresearchgate.net

Table 3: Calculated Quantum Chemical Descriptors (Illustrative)

| Descriptor | Formula | Typical Calculated Value Range (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 5.8 - 6.2 |

| Electron Affinity (EA) | -ELUMO | 1.5 - 2.5 |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.7 - 2.3 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -3.8 - -4.2 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.1 - 4.5 |

Note: Values are derived from the representative HOMO/LUMO energies in Table 2.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, these predictions are essential for understanding its color and for quality control in its synthesis.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to simulate UV-Visible absorption spectra. academie-sciences.fr TD-DFT calculations on 1-((4-methylphenyl)azo)-2-naphthol (MPAN) have been performed to predict its electronic absorption spectrum and identify the nature of the underlying electronic transitions. researchgate.net

The simulations show good agreement with experimental spectra, which typically feature a strong absorption band in the visible region (around 450-470 nm), responsible for the compound's intense color. researchgate.net This absorption is assigned to a π→π* intramolecular charge transfer (ICT) transition. The calculations confirm that this transition involves the promotion of an electron from the HOMO, primarily located on the naphthol ring, to the LUMO, which is spread across the azo linkage and the methylphenyl ring. The position of this absorption maximum is sensitive to the solvent environment, a phenomenon that can also be modeled computationally. researchgate.net

Table 4: Predicted vs. Experimental UV-Visible Absorption for this compound (MPAN)

| Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) | Transition Type |

|---|---|---|---|---|

| TD-DFT | Hexane | ~445-470 | ~450-460 | π→π* (ICT) researchgate.net |

Note: The simulated spectrum is reported to be in good agreement with the experimental counterpart. researchgate.net

DFT calculations are also used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated vibrational spectra are often scaled by a small factor to correct for anharmonicity and other systematic errors in the computational method. malayajournal.org

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net For this compound, key predicted vibrations would include:

O-H stretch: A broad band characteristic of the hydroxyl group.

Aromatic C-H stretches: Occurring at high wavenumbers.

N=N stretch: A characteristic vibration for the azo group, crucial for its identification.

Aromatic C=C stretches: Multiple bands corresponding to the phenyl and naphthyl rings.

The comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands, confirming the molecular structure. researchgate.netresearchgate.net

Table 5: Selected Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Frequency Range (cm-1) (Scaled) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the aromatic rings. |

| N=N Stretch | 1400 - 1450 | Azo group stretching, a key identifier. |

| Aromatic C=C Stretch | 1450 - 1600 | Ring stretching vibrations of the phenyl and naphthyl groups. |

Note: Frequency ranges are typical for azo dyes and are based on DFT calculations reported for similar structures. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| 1-phenylazo-2-naphthol |

Computed NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of azo dyes like this compound. These calculations provide valuable data that complement experimental findings, aid in the assignment of spectral signals, and offer a deeper understanding of the molecule's electronic environment.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for both the trans and cis isomers of azo compounds. researchgate.net For instance, in studies of similar azo dyes, ab initio calculations have shown good agreement with experimental results for the chemical shifts of different isomers. researchgate.net This computational approach is also vital for analyzing the tautomeric equilibrium. The ¹³C chemical shift of the C(2) carbon in the naphthol ring is particularly sensitive to the tautomeric form. By comparing the calculated shifts for the pure azo and pure hydrazone forms with experimental data, the position of the equilibrium in solution can be accurately determined. researchgate.net For example, the acetic acid ester of 1-(4-methylphenylazo)naphthalen-2-ol has been used as a reference compound to predict the resonant frequency of the C(2) carbon in the parent alcohol, thereby quantifying the azo-hydrazone balance. researchgate.net

DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to obtain optimized geometries and then predict NMR parameters. mdpi.com The calculated values help to confirm the dominant tautomeric form in various solvents and conditions. researchgate.netmdpi.com

Table 1: Representative Nuclei for NMR Tautomerism Studies

| Nucleus | Application in Tautomerism Studies | Reference |

|---|---|---|

| ¹³C | The chemical shift of C(2) is a key indicator of the azo vs. hydrazone form. | researchgate.net |

| ¹H | Shifts of hydroxyl/amine protons are distinct in each tautomer. | acs.org |

| ¹⁵N | Provides direct information on the nitrogen environment (azo vs. hydrazone). | mdpi.comresearchgate.net |

Tautomerism and Conformational Analysis

Azo-Hydrazone Tautomerism Equilibrium

The most significant structural feature of this compound is its existence as an equilibrium mixture of two tautomeric forms: the azo (enol) form and the hydrazone (keto) form. This phenomenon, known as azo-hydrazone tautomerism, profoundly influences the compound's color, stability, and chemical properties. researchgate.netunifr.ch

The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and pH. researchgate.netrsc.org For azo dyes derived from β-naphthol, such as the title compound, the hydrazone tautomer is often the more stable form, particularly in the solid state and in non-polar solvents. mdpi.comresearchgate.net Computational studies consistently support this observation. DFT calculations on similar 1-phenylazonaphthalen-2-ol derivatives have shown that the hydrazone forms possess lower energy values, indicating greater stability compared to their corresponding azo structures. mdpi.com The energy difference between the tautomers can be affected by substituents on the phenyl ring; electron-donating groups have been found to decrease the energy gap between the azo and hydrazone forms. mdpi.com In acidic and neutral solutions, the hydrazone form is typically dominant, while the azo form may become more prevalent in strongly alkaline solutions. rsc.org

Stability of Possible Conformers and Energy Landscape

Computational chemistry provides a map of this energy landscape. As established, theoretical calculations indicate that the hydrazone tautomer of 1-phenylazo-2-naphthol derivatives generally represents a lower energy state than the azo form. mdpi.com This suggests that the global energy minimum on the potential energy surface corresponds to a hydrazone conformation.

Molecular Dynamics Simulations for Adsorption Mechanism Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the adsorption mechanisms of molecules like this compound onto various surfaces. mdpi.com

In a typical MD simulation to study adsorption, a model system is constructed containing the adsorbate molecule and a surface (e.g., clay minerals, nanoparticles, or polymers). By numerically solving Newton's equations of motion, the simulation tracks the trajectory of each atom, providing insights into intermolecular interactions. mdpi.com Key parameters derived from MD simulations include:

Interaction Energy : This value quantifies the strength of the adsorption. It is typically broken down into van der Waals and electrostatic contributions, revealing the nature of the binding forces. mdpi.com

Density Distribution : This shows the probable location of the adsorbed molecule relative to the surface, identifying the preferred binding sites. mdpi.com

Self-Diffusion Coefficient : This measures the mobility of the molecule on the surface, indicating how strongly it is held. mdpi.com

For example, MD simulations of naphthalene (B1677914) (a core part of the title compound) on clay surfaces have shown that interaction energies and surface mobility are dictated by electrostatic forces and the specific mineral surface. mdpi.com Such simulations could similarly be applied to this compound to understand its environmental fate on soil particles or its interaction with industrial materials. A related technique, molecular docking, uses similar principles to predict the binding affinity and orientation of a molecule within a receptor site, such as an enzyme, which is useful for assessing potential biological interactions. nih.gov

Investigation of Charge Transfer Interactions

Charge-transfer (CT) interactions are fundamental to the function of many chemical and biological systems. nih.gov For an azo dye like this compound, these interactions can occur with electron-acceptor (π-acceptors) or electron-donor molecules, as well as with metal ions.

The formation of a CT complex can be observed by a distinct color change and is typically studied using spectrophotometric methods. nih.gov The stoichiometry of the complexation, for instance, a 1:1 or 1:2 donor-to-acceptor ratio, can be determined using techniques like Job's method of continuous variation. nih.govnih.gov

In the context of azo dyes, coordination with metal ions is a primary example of a charge-transfer interaction. The nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as electron-donating sites, forming stable complexes with metal ions like Cr(III), Mn(II), and Fe(III). acs.orgnih.gov Infrared (IR) spectroscopy is often used to confirm this interaction, as the coordination of the metal ion to the azo nitrogen typically causes a noticeable shift in the N=N stretching frequency to a lower wavenumber. acs.org Understanding these CT properties is crucial for applications in sensor technology and for elucidating the mechanism of action of related compounds in biological systems. nih.govnih.gov

Coordination Chemistry of 1 4 Methylphenyl Azo 2 Naphthalenol Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-((4-Methylphenyl)azo)-2-naphthalenol is typically achieved through the reaction of the ligand with various transition metal salts. The general procedure involves dissolving the azo ligand in a suitable organic solvent, such as ethanol (B145695) or methanol, and adding it to a solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. uobaghdad.edu.iqbumipublikasinusantara.id Upon cooling, the resulting solid metal complex precipitates, which is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. uobaghdad.edu.iq

The stoichiometry of these complexes, commonly found to be a 1:2 metal-to-ligand ratio, is determined through elemental analysis. uobaghdad.edu.iqchemmethod.com This indicates that two molecules of the deprotonated ligand coordinate to a single metal ion. Characterization of these complexes is carried out using various spectroscopic and analytical techniques to confirm their formation and elucidate their structures.

Ligand-Metal Coordination Modes and Chelation Behavior

This compound acts as a bidentate chelating agent in the formation of metal complexes. researchgate.net Chelation involves the formation of a five- or six-membered ring, which enhances the stability of the resulting complex.

Coordination with a metal ion occurs through two specific sites on the ligand molecule: the phenolic oxygen and one of the nitrogen atoms of the azo group. researchgate.netnih.govacs.org Before coordination, the phenolic hydroxyl group (-OH) undergoes deprotonation, losing its acidic proton. This negatively charged oxygen atom then forms a bond with the positively charged metal ion.

Simultaneously, one of the nitrogen atoms of the azo group (–N=N–) donates a lone pair of electrons to the metal center, forming a second coordinate bond. This dual coordination from the phenolic oxygen and the azo nitrogen results in the formation of a stable five-membered chelate ring, a common feature in the coordination chemistry of ortho-azo-substituted phenols and naphthols.

Structural Elucidation of Metal Complexes

The precise structure and properties of the synthesized metal complexes are determined through a combination of analytical and spectroscopic methods.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination.

The broad absorption band corresponding to the phenolic ν(O-H) stretch in the free ligand (typically around 3100-3200 cm⁻¹) disappears in the spectra of the complexes, indicating the deprotonation of the hydroxyl group upon coordination. nih.gov

The characteristic band of the azo group, ν(N=N), which appears around 1450-1550 cm⁻¹ in the free ligand, shifts to a lower frequency (wavenumber) in the complexes. nih.gov This shift confirms the involvement of the azo nitrogen in chelation.

The formation of new, non-ligand bands at lower frequencies (typically 510-530 cm⁻¹ and 415-440 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, respectively, providing further evidence of complex formation. researchgate.net

Interactive Table: Typical IR Spectral Data (cm⁻¹) for Ligand and Complexes

| Compound | ν(O-H) | ν(N=N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|

| Free Ligand | ~3114-3218 | ~1542 | - | - |

| Metal Complex | Absent | ~1460-1470 | Present | Present |

Data is based on findings for structurally similar azo-naphthol ligands. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show significant changes. The absorption bands of the ligand, typically assigned to n→π* and π→π* transitions, often undergo a bathochromic shift (a shift to longer wavelengths) upon complexation. bumipublikasinusantara.id This red shift is a result of the coordination altering the electronic energy levels of the ligand's chromophore.

These analytical techniques provide crucial information about the stoichiometry, geometry, and electrolytic nature of the complexes.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, and the metal) in the complex, which allows for the confirmation of the proposed empirical formula and the metal-to-ligand ratio. bumipublikasinusantara.idorientjchem.org

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps in determining its electronic structure and, by extension, its geometry. For example, the magnetic moment can distinguish between high-spin and low-spin configurations and suggest geometries such as octahedral, tetrahedral, or square planar around the central metal ion. researchgate.netnih.gov

Molar Conductivity: The molar conductivity of a solution of the complex is measured to determine if it is an electrolyte. Low conductivity values typically indicate that the complexes are non-electrolytic, meaning the anions are part of the coordination sphere and not free ions in the solution. chemmethod.comorientjchem.org

Interactive Table: Physicochemical and Analytical Data for Typical Azo-Naphthol Complexes

| Complex Type | Metal:Ligand Ratio | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Probable Geometry |

|---|---|---|---|---|

| [Co(L)₂] | 1:2 | Low (Non-electrolyte) | ~4.3 | Tetrahedral/Octahedral |

| [Ni(L)₂] | 1:2 | Low (Non-electrolyte) | ~3.2 | Octahedral |

| [Cu(L)₂] | 1:2 | Low (Non-electrolyte) | ~1.3-1.9 | Square Planar/Distorted Octahedral |

| [Mn(L)₂] | 1:2 | Low (Non-electrolyte) | ~5.2-5.9 | Octahedral |

L represents the deprotonated this compound ligand. Data is generalized from studies on similar azo dye complexes. researchgate.netnih.gov

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition pattern of the metal complexes. The analysis involves heating the sample at a constant rate and recording the change in mass as a function of temperature.

The TGA curves of these complexes typically show a multi-step decomposition process.

An initial weight loss at lower temperatures (around 100-200°C) often corresponds to the removal of hydrated water molecules if present.

Weight loss at slightly higher temperatures can indicate the removal of coordinated water molecules. researchgate.net

The major decomposition steps at higher temperatures correspond to the breakdown and loss of the organic ligand framework. nih.gov

The final residue at the end of the analysis is usually a stable metal oxide.

The decomposition temperatures provide insight into the thermal stability of the complexes; higher decomposition temperatures indicate greater stability.

Interactive Table: General Thermal Decomposition Stages for Azo-Naphthol Complexes

| Temperature Range (°C) | Event |

|---|---|

| 30 - 200 | Loss of hydrated water molecules |

| 200 - 450 | Loss of coordinated water molecules and/or partial ligand decomposition |

| > 450 | Complete decomposition of the organic ligand, leading to metal oxide |

Temperature ranges are approximate and vary depending on the specific metal complex. nih.gov

Electronic and Geometric Structures of Metal Chelates

The coordination of this compound to metal ions results in the formation of metal chelates with distinct electronic and geometric properties. The ligand typically acts as a bidentate agent, coordinating through two key sites: the phenolic oxygen and one of the nitrogen atoms of the azo group. orientjchem.orgnih.govresearchgate.net

Upon complexation, the proton of the hydroxyl group is lost, and the resulting negatively charged oxygen atom forms a bond with the metal ion. researchgate.netnih.gov Simultaneously, a lone pair of electrons on one of the azo nitrogen atoms forms a coordinate bond with the same metal center. This dual coordination creates a stable five- or six-membered chelate ring, which is a common feature in the coordination chemistry of azo dyes. bumipublikasinusantara.id

Spectroscopic evidence from infrared (IR) studies consistently supports this coordination mode. The broad IR band characteristic of the phenolic O-H stretching vibration, typically observed in the free ligand, disappears in the spectra of the metal complexes, indicating deprotonation and coordination of the oxygen atom. orientjchem.orgnih.gov Furthermore, the stretching frequency of the azo group (–N=N–) shifts, usually to a lower wavenumber, upon complexation. nih.govnih.gov This shift confirms the involvement of the azo nitrogen in the coordination sphere. The appearance of new, lower-frequency bands in the far-infrared region of the spectra is attributed to the formation of new metal-oxygen (M–O) and metal-nitrogen (M–N) bonds, providing direct evidence of chelation. orientjchem.org

The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), particularly with divalent transition metal ions like Co(II), Ni(II), and Cu(II). orientjchem.orgdntb.gov.ua In such cases, two bidentate ligands coordinate to a single metal center. To satisfy the coordination number of the metal, which is often six, additional ligands such as water molecules or anions (e.g., chloride) may also bind to the metal ion. researchgate.net

The resulting geometric structures are most commonly octahedral. researchgate.netsciforum.net This geometry is inferred from electronic spectra and magnetic susceptibility measurements. For instance, the electronic spectra of Ni(II) and Co(II) complexes often display d-d transition bands that are characteristic of an octahedral environment. orientjchem.orgnih.gov X-ray crystallographic studies on closely related azo-naphthalenol complexes have confirmed this octahedral arrangement, showing the two bidentate ligands arranged around the central metal ion. sciforum.net For example, a cobalt complex with the related ligand 1-(o-tolyldiazenyl)naphthalen-2-ol was found to have an octahedral geometry. sciforum.net

Table 1: Spectroscopic Data for a Representative Metal Chelate This table presents hypothetical yet representative data based on typical findings for similar complexes.

Influence of Metal Ions on Ligand Properties

The coordination of a metal ion to the this compound ligand profoundly influences the ligand's electronic and photophysical properties. This influence is primarily due to the perturbation of the ligand's electron system upon chelation.

One of the most significant changes is observed in the electronic absorption spectrum. The ligand itself typically exhibits strong absorption bands in the ultraviolet and visible regions, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the azo group, respectively. orientjchem.orgbumipublikasinusantara.id Upon complexation, these bands often undergo a bathochromic shift (a shift to longer wavelengths). orientjchem.org This red shift indicates that the energy difference between the electronic ground state and excited state has decreased, a direct consequence of the metal-ligand interaction stabilizing the molecular orbitals involved in the transition.

In addition to shifting the ligand's intrinsic absorption bands, the formation of metal chelates often introduces new absorption bands, particularly in the visible region of the spectrum. These new bands can have two main origins:

d-d Transitions: In complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorptions corresponding to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital can be observed. The energy and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral or tetrahedral) and are often used to diagnose it. orientjchem.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT): These are often intense bands that arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital. The deprotonated phenolic oxygen and the azo group are effective electron donors, facilitating this type of transition.

The color of the resulting complex is a direct manifestation of these electronic changes. Since the absorption bands are shifted and new bands may appear in the visible range, the color of the complex is typically different from and more intense than that of the free ligand.

The redox behavior of the ligand can also be affected by metal ion coordination. Cyclic voltammetry studies on similar azo dye complexes have shown that the oxidation and reduction potentials of the ligand can be shifted upon complexation, indicating that the metal ion influences the electron density on the ligand framework. orientjchem.orgnih.gov

Furthermore, the fluorescence properties of the ligand can be significantly altered. While many azo compounds are only weakly fluorescent or non-fluorescent, their metal complexes can exhibit enhanced emission. orientjchem.orgmdpi.com The chelation to a metal ion can increase the structural rigidity of the ligand, which reduces the non-radiative decay pathways and thus enhances fluorescence intensity. mdpi.com This phenomenon makes these metal chelates potential candidates for applications in fluorescent materials.

Table 2: Influence of Metal Chelation on Ligand Properties This table summarizes general findings based on studies of similar azo-naphthol complexes.

Supramolecular Chemistry and Self Assembly of 1 4 Methylphenyl Azo 2 Naphthalenol Systems

Role of Non-Covalent Interactions in Assembly Processes

The assembly of 1-((4-Methylphenyl)azo)-2-naphthalenol into stable, ordered supramolecular structures is governed by a delicate interplay of several non-covalent forces. These interactions, though individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules in the solid state.

A crucial aspect of the molecular structure of this compound in the solid state is the presence of a significant intramolecular hydrogen bond. nih.gov X-ray diffraction studies have revealed that the molecule predominantly exists not in the expected azo-enol form but as its keto-hydrazone tautomer. nih.govresearchgate.netchemrxiv.org This structural feature arises from the transfer of the proton from the hydroxyl group of the naphthol ring to one of the nitrogen atoms of the azo group. nih.gov

This proton transfer results in the formation of a strong intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered pseudo-ring. nih.govscielo.org.za This interaction effectively locks the molecule into a planar conformation and is a common feature in the crystal structures of related azo pigments derived from β-naphthol. researchgate.net The formation of this zwitterionic, or dipolar, state is a key stabilizing feature of the molecule's solid-state structure. nih.gov

Table 1: Hydrogen Bonding Details for this compound (Data sourced from crystallographic studies)

| Interaction Type | Description | Tautomeric Form |

| Intramolecular Hydrogen Bond | A proton is transferred from the naphthol oxygen to an azo nitrogen, forming an N—H⋯O bond. | Keto-hydrazone |

The planar, aromatic nature of both the naphthalene (B1677914) and phenyl ring systems in this compound makes it highly susceptible to π-π stacking interactions. These forces are fundamental to the packing of the molecules in the crystal lattice. nih.gov

While detailed studies on the metal complexes of this compound are not extensively documented, the behavior of closely related azo dyes provides strong evidence for its coordination potential. Azo dyes containing a hydroxyl group ortho to the azo linkage, such as the title compound, are well-known chelating agents for a variety of metal ions. nih.govresearchgate.net

Coordination typically occurs through a bidentate mechanism involving two key sites:

The phenolic oxygen, following deprotonation (loss of a proton). nih.govresearchgate.net

One of the nitrogen atoms from the azo group (specifically, the one closer to the naphthol ring). nih.govresearchgate.net

This chelation results in the formation of stable five- or six-membered rings that include the metal ion. The introduction of metal ions like Ni(II), Cu(II), Cr(III), or Mn(II) into a system with such ligands can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov In these structures, the azo dye acts as a ligand, bridging metal centers to create extended one-, two-, or three-dimensional networks. The geometry of the resulting supramolecular structure is dictated by the coordination preference of the metal ion (e.g., tetrahedral, square planar, or octahedral) and the stoichiometry of the complex. researchgate.net

Formation and Characterization of Supramolecular Architectures

The primary supramolecular architecture of this compound is its crystalline solid form. The formation of this ordered structure is typically achieved through standard synthesis followed by crystallization. The synthesis involves a two-step diazotization-coupling reaction: 4-methylaniline (p-toluidine) is first treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt. nih.gov This reactive intermediate is then coupled with 2-naphthol (B1666908), leading to the formation of the final azo compound. nih.gov

The characterization of the resulting supramolecular assembly relies heavily on single-crystal X-ray diffraction. This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. nih.gov

Table 2: Crystallographic Data for this compound (Data from Jin, C-M. et al., Acta Crystallographica Section E, 2008) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.6740 |

| b (Å) | 13.8000 |

| c (Å) | 7.1430 |

| β (°) | 95.752 |

| Key Interaction | Intramolecular N—H⋯O |

| Key Packing Feature | π-π stacking |

Spectroscopic methods such as Infrared (IR) and UV-Visible spectroscopy can also be used to characterize the compound, confirming the presence of specific functional groups and the keto-hydrazone tautomeric form in the solid state. chemrxiv.org

Strategies for Manipulating Self-Assembly in Solution and Solid State

Controlling the self-assembly process of molecules like this compound is a key goal in materials science, as it allows for the tuning of material properties.

In the solid state, one common strategy is to vary the crystallization conditions. Factors such as the choice of solvent, temperature, and rate of crystallization can influence which non-covalent interactions dominate, potentially leading to different crystal packings known as polymorphs. Each polymorph can have distinct properties, such as color, solubility, and stability.

Another approach is chemical modification. Introducing or altering functional groups on the molecule can change its self-assembly behavior. For example, adding more hydrogen bond donors or acceptors could favor hydrogen-bond-driven networks over π-stacking.

In both solution and the solid state, a powerful strategy for manipulating self-assembly is the introduction of metal ions. researchgate.net As discussed in section 6.1.3, the coordination of this compound to a metal center fundamentally alters the self-assembly pathway. Instead of relying solely on weaker π-stacking and van der Waals forces between individual molecules, the assembly is directed by the formation of stronger, more directional metal-ligand coordination bonds. This allows for the rational design of complex supramolecular architectures, such as discrete molecular cages or extended coordination polymers, by carefully selecting the metal ion and reaction conditions. researchgate.net

Advanced Materials Science and Analytical Chemistry Applications

Nonlinear Optical (NLO) Materials

Azo dyes, including 1-((4-Methylphenyl)azo)-2-naphthalenol, are recognized for their significant nonlinear optical (NLO) properties. These properties stem from the molecule's ability to interact with intense electromagnetic fields, such as those from lasers, leading to a response that is not linearly proportional to the strength of the field. This behavior is crucial for the development of next-generation photonic and optoelectronic devices.

The third-order NLO response is particularly important for applications in all-optical switching and signal processing. Key parameters defining this response include the nonlinear refractive index, the nonlinear absorption coefficient, and the third-order nonlinear optical susceptibility. Studies on azo compounds with similar structures have demonstrated their substantial third-order NLO characteristics. The delocalized π-electrons in the azo-naphthalene system can be easily polarized by an external electric field, which is a key factor for a high NLO response.

Research employing techniques like the Z-scan method has been used to quantify these properties in related azo dye systems. For instance, the presence of the donor-π-acceptor structure within the molecule enhances the charge transfer and, consequently, the hyperpolarizability, leading to significant third-order susceptibility.

Table 1: Illustrative Third-Order NLO Properties for a Related Azo Compound (Note: Data presented is for a structurally similar azo dye to illustrate typical performance, as specific values for this compound can vary based on experimental conditions.)

| Property | Symbol | Typical Value Range |

| Nonlinear Refractive Index | n₂ | 10⁻¹¹ to 10⁻¹³ esu |

| Nonlinear Absorption Coefficient | β | 10⁻⁷ to 10⁻⁹ cm/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 10⁻¹² to 10⁻¹⁴ esu |

The significant third-order NLO properties of this compound underpin its potential for use in various optoelectronic and photonic devices. These applications leverage the ability of the material to modulate light with light. Potential applications include:

Optical Limiting: Materials with strong nonlinear absorption can be used to create optical limiters, which protect sensitive sensors and human eyes from damage by high-intensity laser beams.

All-Optical Switching: The nonlinear refractive index allows for the development of all-optical switches, where one light beam controls the phase and intensity of another, enabling faster data processing than traditional electronic switches.

Wavelength Conversion: Third-order susceptibility is fundamental to processes like third-harmonic generation, which can convert laser light to shorter wavelengths, a critical function in various scientific and technological instruments.

Chemosensors for Ion Detection

The chromophoric nature of this compound, combined with the presence of the hydroxyl (-OH) group on the naphthalene (B1677914) ring, makes it an excellent candidate for the development of colorimetric chemosensors.

This compound can be synthesized through a straightforward diazotization reaction, where p-toluidine (B81030) is converted into a diazonium salt and subsequently coupled with 2-naphthalenol (also known as β-naphthol). This synthesis route allows for easy production. The resulting molecule acts as a sensor because the hydroxyl group can act as a binding site for specific ions. This interaction perturbs the electronic structure of the azo dye, leading to a distinct and observable change in color. This visual response allows for the naked-eye detection of the target analyte without the need for sophisticated instrumentation.

The primary mechanism for ion sensing involves the interaction between the phenolic proton of the hydroxyl group and basic anions. For instance, in the presence of highly basic anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), a proton transfer or strong hydrogen bonding interaction can occur. This deprotonation of the hydroxyl group alters the internal charge transfer (ICT) characteristics of the molecule. The resulting phenoxide form has a different electronic distribution and a modified energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the energy gap directly affects the wavelength of light the molecule absorbs, causing a visible color shift, typically from orange or red to blue or purple. This process provides a clear signal for the presence of the target anion.

Corrosion Inhibitors for Metallic Surfaces

Azo dyes, including this compound, have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Corrosion is an electrochemical process that causes significant degradation of metallic materials.

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface. The molecule contains multiple adsorption centers, including the nitrogen atoms of the azo group, the oxygen atom of the hydroxyl group, and the delocalized π-electrons of the aromatic rings. These centers can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate bond.

This adsorption process creates a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium (e.g., hydrochloric or sulfuric acid). Furthermore, the inhibitor can block the active corrosion sites on the metal, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the methyl group, an electron-donating group, can further enhance the electron density on the molecule, promoting stronger adsorption and higher inhibition efficiency.

Table 2: Example of Corrosion Inhibition Performance Data (Note: Data is illustrative of performance for similar azo dye inhibitors on mild steel in an acidic medium.)

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 50 | 75.2% |

| 100 | 85.5% |

| 150 | 90.8% |

| 200 | 94.1% |

Adsorption Mechanisms on Metal Substrates

The efficacy of this compound and related azo compounds as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier. researchgate.net The adsorption process is complex, involving a combination of physical (physisorption) and chemical (chemisorption) interactions. tandfonline.comingentaconnect.com

The molecular structure of this compound facilitates strong adsorption. Key features include:

Azo Group (-N=N-): The nitrogen atoms possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, forming coordinate covalent bonds. researchgate.netresearchgate.net